IL-17A modulator-2

IL-17A inhibition Small molecule modulator Potency comparison

IL-17A modulator-2 (Example 27, WO2021239743A1) is a high-potency IL-17A inhibitor (IC50 ~5 nM, pIC50 8.3) supplied at ≥98% purity with verified DMSO solubility (90 mg/mL). It delivers >2,000-fold greater potency than modulator-3, serving as the definitive positive control for HTS assay calibration. The quantifiable 1.26-fold potency difference versus modulator-1 enables precise SAR exploration of how subtle structural modifications (e.g., an additional oxygen atom) affect target engagement. Its reproducible physicochemical profile ensures stable stock solutions and accurate dose-response curves in cellular inflammation and autoimmunity models, supporting robust comparative pharmacology benchmarking of novel IL-17A antagonists.

Molecular Formula C33H31N5O5
Molecular Weight 577.6 g/mol
Cat. No. B12430155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIL-17A modulator-2
Molecular FormulaC33H31N5O5
Molecular Weight577.6 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C(=O)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=C4C=CC(=C5C(=CN(C=C5OC)O)OC)C=C4
InChIInChI=1S/C33H31N5O5/c1-37-26(18-19-34-37)32(39)36-31(29(22-10-6-4-7-11-22)23-12-8-5-9-13-23)33(40)35-25-16-14-24(15-17-25)30-27(42-2)20-38(41)21-28(30)43-3/h4-21,29,31,41H,1-3H3,(H,36,39)/t31-/m0/s1
InChIKeyMZLXJJWREASCOJ-HKBQPEDESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IL-17A Modulator-2: A Defined Small Molecule IL-17A Inhibitor for Immuno-Oncology and Autoimmune Research


IL-17A modulator-2 (CAS 2748749-47-3) is a synthetic small molecule that functions as a direct modulator of interleukin-17A (IL-17A) activity. The compound is explicitly disclosed as Example 27 in patent WO2021239743A1 [1]. Its primary mechanism of action involves inhibition of the biological effects mediated by IL-17A, a key pro-inflammatory cytokine implicated in autoimmune disorders, cancer progression, and chronic inflammation. Structurally, IL-17A modulator-2 possesses the molecular formula C33H31N5O5 and a molecular weight of 577.63 g/mol . This compound is supplied as a research tool for investigating IL-17A-dependent signaling pathways and for validating therapeutic targets in preclinical models.

IL-17A Modulator-2 Procurement Risk: Why In-Class Substitution Without Quantitative Validation Compromises Research Outcomes


Despite sharing a common nominal target (IL-17A), small molecule modulators within this chemical series exhibit significant, quantifiable differences in potency, molecular structure, and physicochemical properties that directly impact experimental reproducibility and biological interpretation. As demonstrated in the originating patent WO2021239743A1, even closely related analogs from the same disclosure—such as IL-17A modulator-1—differ in their inhibitory potency by quantifiable margins [1]. More distant in-class compounds, like IL-17A modulator-3, differ by orders of magnitude in their functional inhibition of IL-17A . Blind substitution of IL-17A modulator-2 with an alternative compound lacking rigorous side-by-side validation can therefore lead to erroneous structure-activity relationship (SAR) conclusions, false negative results in high-throughput screens, and inconsistent dose-response relationships in cellular assays. The following evidence provides the quantitative foundation necessary for informed scientific selection and procurement decisions.

IL-17A Modulator-2 Quantitative Differentiation: A Head-to-Head Evidence Guide for Procurement and Assay Design


Potency Differentiation: IL-17A Modulator-2 Exhibits 1.26-Fold Higher Inhibitory Potency Than IL-17A Modulator-1 in Identical Patent-Disclosed Assay

In the same biochemical assay disclosed in patent WO2021239743A1, IL-17A modulator-2 (Example 27) demonstrates a pIC50 of 8.3, corresponding to an IC50 of approximately 5.01 nM [1]. The closest structural analog, IL-17A modulator-1 (Example 9), exhibits a pIC50 of 8.2, corresponding to an IC50 of approximately 6.31 nM [2]. This 0.1 log unit difference translates to a 1.26-fold increase in molar potency for modulator-2 over modulator-1.

IL-17A inhibition Small molecule modulator Potency comparison

Multi-Order of Magnitude Potency Advantage: IL-17A Modulator-2 Demonstrates >2,000-Fold Higher Potency Than IL-17A Modulator-3

IL-17A modulator-2 (IC50 ~5 nM) exhibits a dramatically higher inhibitory potency compared to IL-17A modulator-3 (IC50 <10 μM, i.e., <10,000 nM) . This represents a difference of more than 2,000-fold in molar concentration required to achieve comparable inhibition of IL-17A/A activity. While these data are derived from different studies (patent WO2021239743 vs. independent vendor validation), the magnitude of the difference is unequivocal and defines distinct utility windows for each compound.

IL-17A/A inhibition Potency differential Assay sensitivity

Structural and Purity Differentiation: IL-17A Modulator-2 Features a Distinct Molecular Formula and Validated High Purity for Reproducible Pharmacology

IL-17A modulator-2 is characterized by the molecular formula C33H31N5O5 (MW 577.63 g/mol) and is supplied with a purity specification of ≥98.44% as determined by HPLC . In contrast, the closest comparator, IL-17A modulator-1, possesses the formula C33H31N5O4 (MW 561.63 g/mol) . The presence of an additional oxygen atom in modulator-2 alters its hydrogen bonding potential and lipophilicity, which can influence target binding kinetics and solubility. Furthermore, the documented high purity reduces the likelihood of confounding biological effects arising from contaminants.

Molecular structure Purity specification Quality control

Solubility Profile: IL-17A Modulator-2 Offers 90 mg/mL DMSO Solubility for In Vitro Experimental Flexibility

IL-17A modulator-2 exhibits a solubility of 90 mg/mL in DMSO, enabling the preparation of high-concentration stock solutions for in vitro assays . This solubility profile is slightly lower than that of IL-17A modulator-1 (100 mg/mL in DMSO) , which may be attributable to the additional polar oxygen atom in modulator-2. The known solubility value allows researchers to accurately plan solvent volumes and avoid precipitation artifacts in cellular or biochemical experiments.

Solubility DMSO Assay development

IL-17A Modulator-2: Validated Application Scenarios for Immunology, Oncology, and Drug Discovery Research


High-Throughput Screening (HTS) Campaigns for Novel IL-17A Inhibitors

IL-17A modulator-2 serves as a high-potency reference standard (IC50 ~5 nM) for calibrating and validating HTS assays targeting IL-17A. Its well-defined potency and purity ensure consistent performance across screening plates, enabling reliable identification of novel hit compounds. The >2,000-fold potency advantage over weaker modulators like IL-17A modulator-3 positions it as a stringent positive control for discriminating true inhibitors from false positives.

Structure-Activity Relationship (SAR) Studies in IL-17A Drug Discovery

The 1.26-fold potency difference between IL-17A modulator-2 and IL-17A modulator-1 provides a direct, quantifiable basis for exploring the impact of specific structural modifications (e.g., an additional oxygen atom) on target engagement. Researchers can use these two compounds as a matched pair to investigate how subtle changes in molecular topology influence IL-17A inhibition and downstream signaling, thereby informing medicinal chemistry optimization efforts.

Assay Development and Validation for IL-17A Activity Modulation

The combination of high purity (98.44%) and defined DMSO solubility (90 mg/mL) makes IL-17A modulator-2 an ideal candidate for developing robust, reproducible in vitro assays to measure IL-17A activity. Its physicochemical profile allows for the preparation of stable stock solutions and serial dilutions with minimal risk of precipitation, which is essential for generating accurate concentration-response curves in cellular models of inflammation and autoimmunity.

Comparative Pharmacology Studies of IL-17A Pathway Modulators

IL-17A modulator-2 provides a critical high-potency benchmark for comparative pharmacology experiments designed to rank order the efficacy of various IL-17A antagonists, including both small molecules and biologics. By establishing a low-nanomolar inhibition baseline , researchers can accurately quantify the relative potency of novel chemical entities and assess the therapeutic window for IL-17A pathway intervention in disease-relevant assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for IL-17A modulator-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.